molecular formula C17H16N4O2 B4615519 N-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]butanamide

N-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]butanamide

Cat. No. B4615519
M. Wt: 308.33 g/mol
InChI Key: VUWARVVMIAAMOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to N-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]butanamide involves several steps, including the formation of benzotriazole derivatives and their subsequent reaction with alcohols or amines to introduce various functional groups. For example, Katritzky et al. (1997) demonstrated the generation of benzotriazol-1-ylcarbonyl chloride from benzotriazole and phosgene, which reacts with t-butyl alcohol and p-methoxybenzyl alcohol to yield benzotriazole derivatives in good yields, showcasing effective amino protection in phenylalanine and phenylglycine (Katritzky et al., 1997).

Scientific Research Applications

Synthesis and Protection of Amino Acids

N-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]butanamide, through its benzotriazol-1-ylcarbonyl functionality, plays a significant role in the synthesis and protection of amino acids. The utility of benzotriazol-1-ylcarbonyl derivatives has been demonstrated in the effective protection of amino acids such as phenylalanine and phenylglycine, showcasing their importance in peptide synthesis. The benzotriazole moiety reacts with alcohols like t-butyl alcohol and p-methoxybenzyl alcohol to yield derivatives that serve as protective groups for amino acids, highlighting its versatility in synthetic organic chemistry (Katritzky et al., 1997).

Luminescent Properties and White Light Emission

Derivatives of benzotriazole, including those related to N-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]butanamide, exhibit unique luminescent properties. Benzothiazole derivatives, for example, have been studied for their ability to emit various colors in the visible spectrum, including bright blue-violet, green, and orange emissions. These emissions are crucial for the development of white-light-emitting devices, where a combination of these compounds in a polymer matrix can produce white light with desirable chromaticity coordinates. This application is particularly relevant in the context of lighting and display technologies, indicating the potential of benzotriazole derivatives in advanced material science (Lu et al., 2017).

properties

IUPAC Name

N-[4-(benzotriazole-1-carbonyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-2-5-16(22)18-13-10-8-12(9-11-13)17(23)21-15-7-4-3-6-14(15)19-20-21/h3-4,6-11H,2,5H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWARVVMIAAMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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